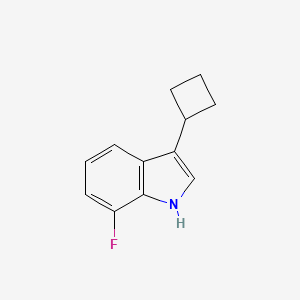

3-Cyclobutyl-7-fluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutyl-7-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-11-6-2-5-9-10(7-14-12(9)11)8-3-1-4-8/h2,5-8,14H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKROPRJHWCCXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CNC3=C2C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 3 Cyclobutyl 7 Fluoro 1h Indole

While detailed research findings on the specific applications or biological activities of 3-Cyclobutyl-7-fluoro-1H-indole are not extensively documented in publicly available literature, its fundamental chemical properties can be cataloged. This compound is recognized as a distinct chemical entity within chemical databases and is available for research purposes.

Table 2: Chemical and Physical Data for this compound

| Property | Value |

| CAS Number | 1701900-86-8 bldpharm.com |

| Molecular Formula | C12H12FN bldpharm.com |

| Molecular Weight | 189.23 g/mol bldpharm.com |

| SMILES Code | FC1=CC=CC2=C1NC=C2C3CCC3 bldpharm.com |

The synthesis of related structures, such as 3-cyclobutyl N-methyl-oxindole and other indolyl cyclobutanones, has been reported through methods including C-H activation and acid-catalyzed additions, suggesting potential synthetic routes for this compound. thieme-connect.comrsc.org However, specific, peer-reviewed synthetic procedures for this exact compound are not readily found. Its structural components—a 3-substituted indole (B1671886) with a fluorine at the 7-position—place it in a class of compounds of high interest for pharmacological and materials science research.

Strategies for Site Specific Functionalization of the Indole Nucleus

Introduction of Fluorine Atoms into the Indole (B1671886) Ring System.

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, bioavailability, and binding affinity. beilstein-journals.orgnih.gov Consequently, the development of methods for the selective fluorination of the indole nucleus is of paramount importance.

Regioselective Fluorination at the C-7 Position of Indoles.

Achieving regioselectivity at the C-7 position of the indole ring is a notable challenge due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at the C-3 position, followed by the C-2 and C-5 positions. thieme-connect.comacs.org To overcome this, chemists have developed innovative strategies, primarily revolving around the use of directing groups attached to the indole nitrogen. acs.orgresearchgate.net

These directing groups, such as the bulky N-P(O)tBu2 group, can coordinate to a metal catalyst (e.g., palladium) and steer the functionalization to the sterically accessible C-7 position. acs.orgnih.gov For instance, the palladium-catalyzed C-H arylation at the C-7 position of di-tert-butyl(1H-indol-1-yl)phosphine oxide has been achieved with high regioselectivity. nih.gov While this demonstrates the principle of C-7 functionalization, the direct fluorination at this position requires specific reagents and conditions.

A "fluorine walk," or the systematic replacement of hydrogen with fluorine at each position of the indole ring, has been employed to study the structure-activity relationship of pharmacologically active indoles. nih.gov This approach has led to the synthesis of C-7 fluorinated indoles, often through multi-step sequences starting from pre-functionalized benzene (B151609) derivatives which are then used to construct the indole ring, such as in the Fischer indole synthesis. diva-portal.org More direct approaches can involve electrophilic fluorination on an indole ring that is appropriately activated or directed. For example, Selectfluor® has been used for the regioselective fluorination of benzo nih.govthieme-connect.comacs.orgtriazin-7-ones at the 8-position, which is electronically analogous to the C-7 position of an indole, driven by enamine activation. nih.gov

Novel Fluorination Reagents and Methodologies.

A variety of electrophilic fluorinating reagents have been developed to facilitate the introduction of fluorine into organic molecules under milder and more selective conditions than traditional methods. researchgate.net Among these, N-F reagents have become particularly popular due to their relative safety and ease of handling. researchgate.net

Selectfluor® (F-TEDA-BF4) is a commercially available, powerful electrophilic fluorinating agent that has been widely used for the fluorination of indoles. researchgate.netacs.org It can be used to produce 3-fluorooxindoles from 3-substituted indoles and has been employed in the difluorohydroxylation of indoles to yield 3,3-difluoroindolin-2-ols. acs.orgacs.org The reactivity of Selectfluor® can be tuned by the choice of solvent and reaction conditions.

Other notable fluorinating agents include:

Diethylaminosulfur trifluoride (DAST): Used for converting alcohols to fluorides and in the preparation of 3,3-difluoro-2-oxindoles from isatin (B1672199) derivatives. beilstein-journals.org

FLUOLEAD™: A nucleophilic fluorinating agent with high thermal stability and less fuming character compared to DAST.

N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate): The active component of Selectfluor®.

N-Fluorobenzensulfonimide (NFSI): Another common electrophilic fluorine source.

The development of catalytic methods for fluorination is an ongoing area of research. Gold-catalyzed strategies using Selectfluor® as the fluorine source have emerged as a powerful tool for constructing fluorinated nitrogen heterocycles. beilstein-journals.org Furthermore, rhodium-catalyzed transannulation approaches have been developed for the synthesis of N-fluoroalkylated indoles. rsc.org

Incorporation of Cyclobutyl Moieties onto the Indole Scaffold.

The cyclobutyl group is a valuable substituent in medicinal chemistry, acting as a conformationally restricted linker or a bioisostere for other groups. ru.nl Its incorporation can enhance potency and improve pharmacokinetic properties by introducing a three-dimensional kink into a molecule's structure. ru.nlnih.gov

Direct C-C Bond Formation Methodologies at the C-3 Position.

The C-3 position of the indole nucleus is the most nucleophilic and is therefore the most common site for direct C-C bond formation. mdpi.com A number of methodologies have been developed for the direct alkylation of this position.

One effective strategy involves the Brønsted acid-catalyzed reaction of indoles with 2-hydroxycyclobutanone. This tandem reaction proceeds through the activation of the cyclobutanone, followed by nucleophilic attack from the C-3 position of the indole to form a C-C bond, yielding 3-indolyl cyclobutanones. thieme-connect.com

Palladium-catalyzed reactions also offer a versatile route for C-3 functionalization. For example, the alkenylation of the indole nucleus at the C-3 position can be achieved using PdCl2(MeCN)2 as a catalyst with an appropriate oxidant. beilstein-journals.org While this demonstrates the formation of a C-C double bond, related methodologies can be adapted for the introduction of saturated alkyl groups like cyclobutane (B1203170). Iron-catalyzed alkylation of indoles using alcohols as the alkylating agents represents another straightforward approach for selective C-3 alkylation. researchgate.net

In the context of complex molecule synthesis, the incorporation of a cyclobutyl moiety into a 2-phenylindole (B188600) scaffold has been shown to dramatically increase potency. nih.govacs.org This was achieved by synthesizing a linker containing the cyclobutyl ring and attaching it to the indole core, highlighting the importance of direct and efficient C-C bond-forming strategies.

Cycloaddition and Ring Expansion Strategies involving Cyclobutanes.

Cycloaddition reactions provide a powerful and atom-economical way to construct cyclic systems, including the fusion of a cyclobutane ring to an indole scaffold. These reactions often create multiple bonds and stereocenters in a single step.

[2+2] Cycloadditions: Light-driven [2+2] heterocycloadditions, known as Paternò-Büchi reactions, can occur between an indole (acting as the olefin) and a ketone to form an oxetane, which can be a precursor to cyclobutyl-functionalized indoles. nih.gov More directly, visible-light-mediated intramolecular dearomative [2+2] cycloadditions of indoles with alkynes have been developed to synthesize cyclobutene-fused indolizidines. chinesechemsoc.org Gold-catalyzed intermolecular [2+2] cycloadditions between allenamides and indoles also provide access to cyclobutane-containing polycyclic systems. mdpi.com

[2π+2σ] Cycloadditions: A novel silver-catalyzed dearomative [2π+2σ] cycloaddition between N-unprotected indoles and bicyclobutanes has been reported. This strain-release cycloaddition efficiently constructs indoline-fused bicyclo[2.1.1]hexanes, which contain a cyclobutane ring system, under mild conditions. chemrxiv.org

[4+2] Cycloadditions: While typically forming six-membered rings, intramolecular [4+2] cycloaddition strategies using ynamide and enynamide derivatives can be employed to construct the core bicyclic indole system itself, offering a modular approach to highly substituted indoles. nih.gov

Ring Expansion: Ring expansion strategies offer an alternative route. For instance, an indolyl cyclopropylcarbaldehyde can undergo a ring expansion to furnish the corresponding cyclobutanone, effectively transforming a three-membered ring into a four-membered one directly on the indole scaffold. thieme-connect.com

Stereochemical Control in Cyclobutyl-Indole Conjugation.

The three-dimensional arrangement of atoms is critical for a molecule's biological activity. The puckered nature of the cyclobutane ring can introduce specific conformational constraints, making stereochemical control a crucial aspect of synthesis. ru.nl

In cycloaddition reactions , the stereochemical outcome can often be controlled by the reaction conditions. For example, in light-driven [2+2] cycloadditions, the diastereomeric ratio of the product can be influenced by the wavelength of light used and the steric bulk of the substituents on the reactants. nih.gov Enantioselective catalysis, using chiral gold or palladium catalysts, has been successfully applied to [2+2] cycloadditions and C-H arylation reactions to produce spirocyclic oxindoles containing a cyclobutane ring with high enantioselectivity. mdpi.comrsc.org

The stereochemistry of the cyclobutyl moiety can have a profound impact on biological activity. In one study of p97 inhibitors, a cyclobutane-containing analog was over ten times more potent than its flexible-linker counterpart. nih.govacs.org X-ray crystallography revealed that the cyclobutyl group induced a "kink" in the linker, allowing it to bind more deeply into a hydrophobic pocket and form new, favorable hydrogen bonds and cation-π interactions. nih.govacs.org The trans-isomer of a cyclobutyl-containing JAK1 inhibitor showed less favorable activity because the puckered ring conformation could not optimally position a key sulfonamide group for hydrogen bonding. ru.nl These findings underscore the critical importance of achieving precise stereochemical control when conjugating cyclobutyl moieties to an indole scaffold.

Target Compound: Synthesis of 3 Cyclobutyl 7 Fluoro 1h Indole

Retrosynthetic Disconnection Analysis of 3-Cyclobutyl-7-fluoro-1H-indole

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For this compound, two primary disconnection strategies are considered, focusing on the key C-C and C-N bonds that form the indole (B1671886) scaffold and attach the cyclobutyl substituent.

Strategy A: Disconnection of the C3-Cyclobutyl Bond

This approach involves a late-stage functionalization of a pre-formed 7-fluoro-1H-indole core. The primary disconnection is at the C3 position of the indole ring, separating the cyclobutyl group. This suggests an electrophilic substitution, radical addition, or cross-coupling reaction as the final key step. This strategy is advantageous if 7-fluoro-1H-indole is a readily accessible starting material.

Strategy B: Disconnection of the Indole Ring

This strategy involves breaking the bonds of the heterocyclic ring itself, following the logic of classical indole syntheses.

Bischler-Möhlau Indole Synthesis: Disconnecting the N1-C2 and C3-C3a bonds leads to a 2-fluoroaniline (B146934) precursor and an α-haloketone bearing the cyclobutyl moiety (e.g., 2-bromo-1-cyclobutylethanone). diva-portal.org

Leimgruber-Batcho Indole Synthesis: Disconnecting the C2-C3 bond and the N1-C7a bond points towards a substituted 2-nitrotoluene (B74249) derivative (like 2-fluoro-6-nitrotoluene) which can be converted to an enamine and then undergo reductive cyclization. diva-portal.org

Fischer Indole Synthesis: This approach would disconnect the N1-C2 and C2-C7a bonds, suggesting a reaction between a 2-fluorophenylhydrazine (B1330851) and cyclobutyl methyl ketone.

These classical routes build the indole ring with the substituents already in place or in a precursor form, offering a high degree of control over the regiochemistry.

Proposed Synthetic Routes to this compound

Based on the retrosynthetic analysis, several distinct synthetic pathways can be proposed. These are broadly categorized into stepwise assembly methods and late-stage functionalization approaches.

Stepwise Assembly from Pre-functionalized Aniline (B41778) Derivatives

This bottom-up approach constructs the 7-fluoroindole (B1333265) ring from a suitably substituted aniline. The key is to start with an aniline that already contains the fluorine atom at the correct position to ensure the desired 7-fluoro substitution pattern in the final product.

One plausible route adapts the synthesis of indolyl cyclobutanones. thieme-connect.com This method involves a tandem Brønsted acid-catalyzed reaction between an indole and 2-hydroxycyclobutanone. To apply this to the target molecule, one would first synthesize 7-fluoro-1H-indole from 2-fluoroaniline. The 7-fluoro-1H-indole could then be reacted with 2-hydroxycyclobutanone to yield 2-(7-fluoro-1H-indol-3-yl)cyclobutan-1-one. The final step would be the reduction of the ketone group, for example, via a Wolff-Kishner or Clemmensen reduction, to afford the target this compound.

Another viable method is the Bischler indole synthesis. diva-portal.org This would involve the reaction of 2-fluoroaniline with an α-bromoketone such as 2-bromo-1-cyclobutylethan-1-one. The initial alkylation of the aniline would be followed by an acid-catalyzed cyclization and dehydration to form the indole ring.

The Leimgruber-Batcho synthesis provides a high-yielding route to indoles and is well-suited for industrial applications. diva-portal.org The synthesis would commence with 2-fluoro-6-nitrotoluene. Reaction with a dimethylformamide dimethyl acetal (B89532) and a secondary amine like pyrrolidine (B122466) would form a β-enamino-nitrostyrene intermediate. Subsequent reductive cyclization using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) would yield the 7-fluoroindole ring. diva-portal.org The cyclobutyl group would need to be introduced from the starting materials or through subsequent modification.

Late-Stage Functionalization Approaches on the Indole Core

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of a complex molecular scaffold, avoiding de novo synthesis for each new analog. nih.govchimia.ch In this context, the cyclobutyl group is introduced directly onto a pre-synthesized 7-fluoro-1H-indole ring.

A classic approach is the Friedel-Crafts alkylation at the electron-rich C3 position of the indole. openmedicinalchemistryjournal.com This could be achieved by reacting 7-fluoro-1H-indole with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a Lewis acid catalyst. However, this method can sometimes suffer from issues like over-alkylation and rearrangement.

More modern methods involve direct C-H activation. rsc.org Transition metal catalysis, for instance using rhodium or palladium, can selectively activate the C-H bond at the C3 position for coupling with a cyclobutyl source. rsc.orgacs.org For example, an analogous C-H activation has been used to form 3-cyclobutyl N-methyl-oxindole, demonstrating the feasibility of introducing a cyclobutyl group at this position. rsc.org

Electrochemical LSF presents another advanced strategy. nih.gov It's possible to generate cyclobutyl radicals from readily available precursors like organozinc reagents or cyclobutyl carboxylic acids. chemrxiv.orgresearchgate.net These radicals could then add to the C3 position of the 7-fluoro-1H-indole to forge the desired C-C bond. This method often proceeds under mild conditions and can tolerate a wide range of functional groups. chemrxiv.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency of any proposed synthesis heavily relies on the optimization of reaction parameters. While specific optimization data for this compound is not publicly available, data from analogous reactions, such as the synthesis of indolyl cyclobutanones, provides a valuable model for this process. thieme-connect.com

A study on the synthesis of 2-(indol-3-yl)cyclobutanone from indole and 2-hydroxycyclobutanone demonstrated the critical role of catalyst, temperature, and solvent selection. thieme-connect.com A similar optimization process would be essential for the synthesis of the 7-fluoro analogue.

Table 1: Model Optimization of the Acid-Catalyzed Reaction of Indole with 2-Hydroxycyclobutanone thieme-connect.com

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | PTSA (10) | Toluene | 25 | 25 |

| 2 | PTSA (10) | Toluene | 40 | 48 |

| 3 | PTSA (10) | Toluene | 50 | 58 |

| 4 | PTSA (10) | Toluene | 60 | 58 |

| 5 | NR-50 (10) | Toluene | 50 | 65 |

| 6 | AR-15 (10) | Toluene | 50 | 96 |

| 7 | AR-35 (10) | Toluene | 50 | 70 |

Data adapted from a study on 5-fluoroindole, serving as a model for the 7-fluoro isomer. thieme-connect.com PTSA = p-Toluenesulfonic acid, NR-50, AR-15, AR-35 are different types of Amberlyst ion-exchange resins.

The data clearly indicates that while a simple Brønsted acid like PTSA can catalyze the reaction, solid acid catalysts like Amberlyst resins can be significantly more effective. thieme-connect.com Amberlyst-15 (AR-15) provided a near-quantitative yield under optimized conditions. thieme-connect.com Temperature also plays a crucial role, with 50°C being optimal in this system. thieme-connect.com For late-stage functionalization reactions involving metal catalysis, optimization would involve screening various ligands, metal precursors, solvents, and additives to maximize yield and selectivity. acs.org

Computational and Theoretical Investigations of 3 Cyclobutyl 7 Fluoro 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) would be a primary method for investigating the electronic structure and optimizing the geometry of 3-Cyclobutyl-7-fluoro-1H-indole. A typical approach would involve selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

Geometry optimization calculations would yield the most stable three-dimensional arrangement of the atoms, providing key structural parameters. These would include bond lengths, bond angles, and dihedral angles. For instance, the planarity of the indole (B1671886) ring and the orientation of the cyclobutyl group relative to it would be determined.

Electronic structure analysis would provide insights into the molecule's reactivity and properties. This would involve examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing chemical reactivity and kinetic stability. A map of the electrostatic potential (ESP) would also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C2-C3 | 1.38 |

| C3-C(cyclobutyl) | 1.51 |

| C7-F | 1.36 |

| N1-H | 1.01 |

| **Bond Angles (°) ** | |

| C2-C3-C(cyclobutyl) | 128.5 |

| C6-C7-F | 119.8 |

| **Dihedral Angles (°) ** |

Molecular Dynamics Simulations for Conformational Landscape Exploration

To explore the conformational flexibility of this compound, particularly the orientation of the cyclobutyl substituent, molecular dynamics (MD) simulations would be employed. These simulations would model the atomic motions of the molecule over time at a specific temperature.

An MD simulation would be initiated from the DFT-optimized geometry. The system would be solvated in a chosen solvent box (e.g., water or DMSO) and simulated for a duration of nanoseconds. The trajectory from the simulation would reveal the different accessible conformations and the energy barriers between them.

Analysis of the MD trajectory would allow for the construction of a Ramachandran-like plot for the dihedral angles defining the cyclobutyl group's rotation relative to the indole ring. This would identify the most populated (lowest energy) conformational states. Such studies are crucial for understanding how the molecule might interact with biological targets, as different conformations can exhibit different binding affinities.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, would be used to predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. The calculated shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy: Frequency calculations using DFT would yield the vibrational modes of the molecule. The resulting IR spectrum would show characteristic peaks for functional groups, such as the N-H stretch of the indole ring and the C-F stretch. A scaling factor is often applied to the calculated frequencies to better match experimental values.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) would be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR (ppm) | 7.5 (d) | H at C4 |

| 7.2 (t) | H at C5 | |

| 6.9 (d) | H at C6 | |

| 8.1 (s) | N-H | |

| 3.5 (m) | CH of cyclobutyl | |

| ¹³C NMR (ppm) | 148.2 | C7-F |

| 125.1 | C2 | |

| 115.8 | C3 | |

| 34.5 | CH of cyclobutyl | |

| IR (cm⁻¹) | 3450 | N-H stretch |

| 1250 | C-F stretch |

| UV-Vis (nm) | 285 | π→π* transition |

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry is invaluable for studying the mechanisms of chemical reactions. For this compound, one could investigate potential reactions such as electrophilic substitution on the indole ring.

To elucidate a reaction mechanism, researchers would first identify the reactants and products. Then, they would search for the transition state (TS) structure connecting them. A transition state is a first-order saddle point on the potential energy surface. Locating the TS and calculating its energy is crucial for determining the activation energy of the reaction.

Frequency calculations are performed on the located TS structure to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to ensure that the located TS correctly connects the desired reactants and products. This process would provide a detailed, step-by-step understanding of the reaction pathway at a molecular level.

Future Research Perspectives on Poly Substituted Indole Chemistry

Development of Highly Efficient and Selective Synthetic Methodologies

The future of poly-substituted indole (B1671886) synthesis lies in the development of methodologies that are not only efficient in terms of yield but also offer high levels of chemo-, regio-, and stereoselectivity. Current research is pushing the boundaries of traditional methods, aiming for more streamlined and predictable outcomes.

A significant area of development is the use of electrophilic activation strategies. For instance, a facile and efficient synthesis of polysubstituted indoles has been described using α-arylamino-β-hydroxy-2-enamides or α-arylamino-β-oxo-amides. nih.gov This methodology employs either a combination of the Hendrickson reagent and triflic anhydride (B1165640) (Tf₂O) or triflic acid (TfOH) to control the chemoselectivity during the intramolecular cyclodehydration, providing a predictable route to valuable indoles with varied substitution patterns. nih.gov Key advantages of such protocols include mild reaction conditions, straightforward execution, and high chemoselectivity, making them highly attractive for both academic and industrial applications. nih.gov

Another promising direction is the refinement of one-pot synthesis protocols. A consecutive two-step synthesis of N-unprotected polysubstituted indoles bearing an electron-withdrawing group at the C-3 position has been developed from readily available nitroarenes. mdpi.com This protocol is based on the acs.orgacs.org-sigmatropic rearrangement of N-oxyenamines, which are generated through a DABCO-catalyzed reaction of N-arylhydroxylamines and conjugated terminal alkynes. mdpi.com This method delivers indoles with a wide array of substitution patterns and topologies. mdpi.com Such strategies that combine multiple transformations in a single pot without the need for isolation of intermediates are highly sought after for their efficiency and reduction of waste.

Furthermore, the development of methods that tolerate a broad range of functional groups is crucial. For example, the indium-promoted regioselective hydrohydrazination of terminal alkynes allows for the one-pot preparation of various poly-substituted indole derivatives from different phenylhydrazines and alkynes. d-nb.info This method showcases high regioselectivity, particularly with arylalkynes, affording only 2-arylindole derivatives. d-nb.info The ability to use a single promoter like indium bromide, which is tolerant of various functional groups, simplifies the synthetic process and enhances its practicality. d-nb.info

Future research will likely focus on combining these principles to create even more powerful and versatile synthetic tools. The goal is to develop methodologies that allow for the rapid and predictable assembly of complex indole cores from simple, readily available starting materials, with minimal synthetic steps and purification requirements.

Exploration of Novel Catalytic Systems for Complex Indole Scaffolds

The synthesis of structurally complex indole scaffolds heavily relies on the innovation of catalytic systems. The exploration of novel catalysts is a key driver in expanding the diversity and complexity of accessible indole derivatives.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of indole-based chiral heterocycles. acs.orgnih.gov Unlike metal-based catalysts, organocatalysts offer advantages such as lower toxicity, cost-effectiveness, and simplified experimental procedures. sioc-journal.cn Researchers have designed and developed versatile platform molecules like vinylindoles, indolylmethanols, and arylindoles for organocatalytic asymmetric reactions. acs.orgnih.gov These platforms enable a variety of reactions including cycloadditions, cyclizations, and dearomatizations with excellent enantiocontrol. acs.org For example, the indole core itself can act as a hydrogen-bond donor, a feature that has been exploited in electrophilic halogenations. mdpi.com Future work will likely expand the scope of organocatalytic transformations to functionalize the less reactive carbocyclic ring of the indole nucleus, providing novel avenues for structural diversification. sioc-journal.cn

Transition-metal catalysis continues to be a dominant force in indole synthesis. arabjchem.orgmdpi.com Palladium, gold, and ruthenium-based catalysts are particularly prominent. mdpi.comresearchgate.net For instance, palladium/norbornene cooperative catalysis has been employed to construct polyfunctionalized indoles from easily accessible oxime esters and aryl iodides. acs.org Gold-catalyzed reactions have been utilized for the synthesis of complex polycyclic indoles, including the construction of indole-based seven-membered heterocycles through the C3-nucleophilic (4+3) cyclization of 2-indolylmethanols. researchgate.net Dual catalytic systems, such as gold/ruthenium catalysis, are also being explored for the synthesis of 2,3-disubstituted indoles under mild, base-free conditions using visible light. mdpi.com

The development of catalysts based on less precious and more earth-abundant metals is an important future direction. Cobalt-catalyzed cross-dehydrogenative coupling of ortho-alkenylanilines represents an efficient method for indole synthesis. mdpi.com Indium bromide has been shown to be an effective single promoter for the Fischer-type synthesis of polysubstituted indoles. d-nb.info

The use of ionic liquids and heteropolyacid-based catalysts is also gaining traction due to their green chemistry benefits. rsc.orgresearchgate.net These catalysts can offer improved reaction rates, recyclability, and sustainability, and are effective in synthesizing 3-substituted indoles with high efficiency and selectivity. rsc.org

Future research in this area will focus on discovering new catalytic transformations, improving the efficiency and selectivity of existing ones, and developing more sustainable and economical catalytic systems. The ultimate goal is to create a toolbox of catalysts that can be used to synthesize virtually any desired poly-substituted indole with high precision and control.

Advancements in Automated and High-Throughput Synthesis of Indole Derivatives

The demand for large and diverse libraries of indole derivatives for drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. nih.govnih.gov These technologies are revolutionizing the way chemical space is explored by enabling the rapid synthesis and screening of thousands of compounds.

A key technology in this domain is Acoustic Droplet Ejection (ADE) . nih.govnih.govrsc.org ADE uses sound waves to transfer nanoliter-scale droplets of reagents with high precision, eliminating the need for physical contact and minimizing cross-contamination. nih.govlabcompare.comsynbiobeta.com This technology allows for the miniaturization of reactions, significantly reducing the consumption of reagents and solvents, which in turn lowers costs and waste. nih.govrsc.org

Researchers have successfully applied ADE technology to the automated synthesis of indole derivatives on a nanomole scale. nih.govrsc.orgresearchgate.net For example, the interrupted Fischer indole synthesis combined with Ugi-type multicomponent reactions has been used to generate diverse libraries of drug-like scaffolds in 384-well plates. nih.govrsc.org This approach allows for the rapid exploration of reaction scope and limitations by testing an unprecedented number of building blocks in a short time. nih.govrsc.org The scalability of these nano-scale reactions to preparative milligram scales has also been demonstrated, highlighting their synthetic utility. nih.gov

The integration of automated synthesis with high-throughput screening allows for the rapid identification of compounds with desired properties. researchgate.net This "design-make-test-analyze" cycle can be significantly accelerated, streamlining the drug discovery process. rug.nl

Future advancements in this field will likely involve the development of more sophisticated automated synthesis platforms that can perform a wider range of chemical transformations. The integration of artificial intelligence and machine learning with these platforms could further accelerate the discovery of novel reactions and molecules by predicting optimal reaction conditions and identifying promising synthetic routes. ucla.edu The ultimate vision is the creation of "on-the-fly" synthesis capabilities, where libraries of novel compounds can be generated de novo for specific biological screening projects, overcoming the limitations of relying on pre-existing compound collections. rug.nl

Expanding the Scope of Fluorinated and Cycloalkylated Indole Architectures

The incorporation of fluorine atoms and cycloalkyl groups into indole scaffolds can have a profound impact on their physicochemical and pharmacological properties. Consequently, expanding the synthetic toolbox to create a wider variety of fluorinated and cycloalkylated indole architectures is a significant area of future research.

Fluorinated indoles are of particular interest in medicinal chemistry as the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net Various methods for the synthesis of fluorinated indoles are being explored. Anodic fluorination of N-acetyl-3-substituted indoles can produce trans-2,3-difluoro-2,3-dihydroindoles, which can then be converted to monofluoroindole derivatives. researchgate.net Transition metal-catalyzed dearomatization of indoles is another strategy to access fluorinated spiroindolenines. bohrium.comchemrxiv.org For example, gold-catalyzed cycloisomerization and enantioselective palladium-catalyzed cyclization have been used to create fluorinated spirocyclic products. bohrium.comchemrxiv.org Future research will focus on developing more selective and general methods for the introduction of fluorine and fluorine-containing groups at various positions of the indole ring, including the less reactive carbocyclic positions.

Cycloalkylated indoles also represent an important class of compounds. The introduction of strained rings like cyclobutyl groups can constrain the conformation of the molecule, which is useful for studying drug-receptor interactions. researchgate.net While methods for direct insertion of a cyclobutane (B1203170) unit onto the indole skeleton are limited and often require multiple steps, new strategies are emerging. researchgate.net For instance, a tandem Brønsted acid-catalyzed activation of 2-hydroxycyclobutanone followed by nucleophilic addition of indole has been developed for the synthesis of indolyl cyclobutanones. researchgate.net Future efforts will likely focus on developing more direct and efficient methods for the introduction of various cycloalkyl groups at different positions of the indole ring.

The combination of fluorination and cycloalkylation in the same indole scaffold is another promising avenue for creating novel molecular architectures with unique properties. The development of synthetic strategies that allow for the controlled and selective introduction of both fluorine atoms and cycloalkyl groups will be a key focus of future research in poly-substituted indole chemistry.

| Research Area | Key Advancements | Future Directions |

| Efficient & Selective Synthesis | Electrophilic activation, One-pot protocols ( acs.orgacs.org-sigmatropic rearrangement), Broad functional group tolerance (Indium catalysis) nih.govmdpi.comd-nb.info | Combination of principles for more versatile tools, Rapid assembly from simple precursors, Minimal purification |

| Novel Catalytic Systems | Organocatalysis (asymmetric synthesis), Transition-metal catalysis (Pd, Au, Ru, Co, In), Green catalysts (ionic liquids, heteropolyacids) d-nb.infosioc-journal.cnmdpi.comarabjchem.orgrsc.org | Discovery of new catalytic transformations, Use of earth-abundant metals, Improved sustainability and economy |

| Automated & High-Throughput Synthesis | Acoustic Droplet Ejection (ADE) for nano-scale synthesis, Miniaturization and reduced waste, Rapid library generation nih.govnih.govrsc.org | More sophisticated automated platforms, Integration with AI and machine learning, "On-the-fly" synthesis capabilities rug.nlucla.edu |

| Fluorinated & Cycloalkylated Architectures | Anodic fluorination, Transition metal-catalyzed dearomatization for fluorinated indoles, Tandem reactions for cycloalkylated indoles researchgate.netbohrium.comresearchgate.net | More selective fluorination methods, Direct and efficient cycloalkylation strategies, Combination of fluorination and cycloalkylation |

Q & A

Q. What are the recommended synthetic routes for 3-Cyclobutyl-7-fluoro-1H-indole, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : Utilize cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) to introduce the cyclobutyl group at the 3-position. Fluorination at the 7-position can be achieved via electrophilic substitution using fluorinating agents like Selectfluor™.

- Optimization : Screen solvents (e.g., PEG-400/DMF mixtures for improved solubility ), catalysts (CuI for azide-alkyne cycloadditions ), and temperature (room temperature vs. reflux). Monitor reaction progress via TLC and optimize purification using column chromatography (e.g., 70:30 ethyl acetate/hexane) .

- Yield Improvement : Pre-functionalize intermediates (e.g., 7-fluoroindole derivatives) to reduce side reactions.

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : Use ¹H NMR to confirm proton environments (e.g., cyclobutyl CH₂ groups at δ 2.5–3.5 ppm, indole NH at δ ~10–12 ppm). ¹⁹F NMR identifies the fluorine environment (δ ~−110 to −120 ppm for aromatic fluorine) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., FAB-HRMS for accurate mass ).

- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement ) resolves stereochemical ambiguities.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR such as COSY and HSQC to resolve overlapping signals) .

- Computational Modeling : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.

- Contradiction Analysis : Apply systematic troubleshooting (e.g., varying solvent polarity in NMR or repeating synthesis to isolate intermediates) .

Q. What strategies mitigate decomposition or instability of this compound during storage?

Methodological Answer:

- Storage Conditions : Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Use desiccants (e.g., molecular sieves) to avoid hydrolysis .

- Stability Studies : Conduct accelerated degradation tests (e.g., exposure to heat, light, or humidity) and monitor via HPLC. Adjust substituents (e.g., electron-withdrawing groups) to enhance stability .

Q. How to design experiments to study the electronic effects of cyclobutyl and fluoro substituents on indole reactivity?

Methodological Answer:

- Comparative Studies : Synthesize analogs (e.g., 3-cyclohexyl-7-fluoroindole) and compare electronic profiles via UV-Vis spectroscopy or cyclic voltammetry.

- Computational Analysis : Use DFT to map electron density distribution and frontier molecular orbitals (HOMO/LUMO) .

- Kinetic Experiments : Measure reaction rates (e.g., electrophilic substitution) to quantify substituent effects.

Q. How can researchers address conflicting bioactivity results in pharmacological studies involving this compound?

Methodological Answer:

- Standardized Protocols : Ensure consistent cell lines, assay conditions (e.g., pH, temperature), and controls. Replicate studies across independent labs.

- Data Reconciliation : Apply statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or confounding variables .

- Mechanistic Studies : Use radiolabeling or fluorescence tagging to track compound interactions in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.